2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Description
2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure that combines a quinoxaline moiety with a pyrrolo[3,4-c]pyrrole scaffold. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-benzyl-2-quinoxalin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-20-15-12-24(19-10-22-17-8-4-5-9-18(17)23-19)13-16(15)21(27)25(20)11-14-6-2-1-3-7-14/h1-10,15-16H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBPZRVBJOFCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC4=CC=CC=C4N=C3)C(=O)N(C2=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of intermediate compounds, which are then cyclized to form the desired product .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often relies on scalable and cost-effective methods. Techniques such as microwave-assisted synthesis and the use of solid-phase synthesis can be employed to enhance yield and purity while reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced analogs .
Scientific Research Applications
2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure.
Pyrrolopyrazine: Another nitrogen-containing heterocycle with comparable biological activities.
Thiazole-quinoxaline derivatives: Compounds with similar pharmacological properties
Uniqueness
What sets 2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its unique combination of structural elements, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
